Product packaging for Benzene, hexakis[(4-nonylphenyl)ethynyl]-(Cat. No.:CAS No. 143608-03-1)

Benzene, hexakis[(4-nonylphenyl)ethynyl]-

Cat. No.: B3047737
CAS No.: 143608-03-1
M. Wt: 1436.2 g/mol
InChI Key: QBJLJGWDRPFTCN-UHFFFAOYSA-N
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Description

Contextualizing Hexasubstituted Benzene (B151609) Derivatives within Advanced Materials Science and Supramolecular Chemistry

Hexasubstituted benzene derivatives are a class of molecules where all six hydrogen atoms on the benzene ring have been replaced by other functional groups. This high degree of substitution imparts a unique combination of structural rigidity, high symmetry, and a rich potential for diverse topological structures. nih.gov These characteristics make them invaluable building blocks in the construction of functional supramolecular architectures and dendrimers. nih.gov

In the realm of advanced materials science, the propeller-like, non-planar geometry of many hexaarylbenzenes, a sub-class of hexasubstituted benzenes, leads to a low susceptibility for self-aggregation, a property that can be finely tuned through molecular engineering. researchgate.net This tunability allows for their application in a wide range of organic electronics, including as organic semiconductors, in organic light-emitting diodes (OLEDs), and as charge transport materials. researchgate.net The extended π-conjugation in these systems can also be tailored to create materials with specific optical and electronic properties. researchgate.net

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, heavily relies on the principles of molecular recognition and self-assembly. Hexasubstituted benzenes serve as excellent platforms for the construction of complex host-guest systems and self-assembling nanostructures. rsc.org The precise spatial arrangement of functional groups on the benzene core allows for the design of molecules that can selectively bind to other molecules or self-organize into well-defined one-, two-, or three-dimensional structures. This bottom-up approach to creating complex systems is at the heart of nanotechnology and has potential applications in areas such as molecular recognition, advanced separation technology, and targeted drug delivery. nih.gov

Academic Significance of Benzene, hexakis[(4-nonylphenyl)ethynyl]- as a Discotic Mesogen

Benzene, hexakis[(4-nonylphenyl)ethynyl]- belongs to a specific category of hexasubstituted benzenes known as discotic mesogens. Discotic, or disc-like, molecules have the ability to form liquid crystal phases, which are states of matter intermediate between the crystalline solid and the isotropic liquid. In these phases, the molecules possess a degree of orientational order but lack long-range positional order.

The academic significance of Benzene, hexakis[(4-nonylphenyl)ethynyl]- and its close analogs lies in their ability to self-assemble into columnar structures. In these arrangements, the flat, disc-like cores stack on top of one another, forming molecular columns. The flexible nonyl chains extending from the periphery of the core then act as a fluid-like medium, allowing the columns to arrange themselves into a two-dimensional lattice. This unique architecture gives rise to materials with highly anisotropic properties, meaning their physical properties are dependent on the direction of measurement.

The charge transport properties of these columnar liquid crystals are of particular interest. The overlapping π-orbitals of the stacked aromatic cores can provide a pathway for charge carriers to move along the columns, making these materials promising for applications as "molecular wires" in organic electronic devices. The insulating aliphatic chains that surround the conductive cores serve to electronically isolate the columns from one another, leading to predominantly one-dimensional charge transport.

While specific research data for the hexakis[(4-nonylphenyl)ethynyl] derivative is not widely available in publicly accessible literature, studies on closely related compounds with varying alkyl chain lengths (such as hexyl or pentyl) provide valuable insights into the expected behavior of this molecule. The length of the alkyl chains plays a crucial role in determining the phase transition temperatures and the stability of the liquid crystalline phase.

Table 1: Physicochemical Properties of a Representative Hexakis(alkyphenylethynyl)benzene

PropertyValue
Molecular FormulaC90H102
Molecular Weight1183.8 g/mol
Common SynonymsHexakis((4-hexylphenyl)ethynyl)benzene
Physical StateSolid
General ApplicationResearch in liquid crystals and organic electronics

Note: Data presented is for the closely related hexakis((4-hexylphenyl)ethynyl)benzene due to the limited availability of specific data for the nonyl derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C108H138 B3047737 Benzene, hexakis[(4-nonylphenyl)ethynyl]- CAS No. 143608-03-1

Properties

IUPAC Name

1,2,3,4,5,6-hexakis[2-(4-nonylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C108H138/c1-7-13-19-25-31-37-43-49-91-55-67-97(68-56-91)79-85-103-104(86-80-98-69-57-92(58-70-98)50-44-38-32-26-20-14-8-2)106(88-82-100-73-61-94(62-74-100)52-46-40-34-28-22-16-10-4)108(90-84-102-77-65-96(66-78-102)54-48-42-36-30-24-18-12-6)107(89-83-101-75-63-95(64-76-101)53-47-41-35-29-23-17-11-5)105(103)87-81-99-71-59-93(60-72-99)51-45-39-33-27-21-15-9-3/h55-78H,7-54H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJLJGWDRPFTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCCCCCC)C#CC4=CC=C(C=C4)CCCCCCCCC)C#CC5=CC=C(C=C5)CCCCCCCCC)C#CC6=CC=C(C=C6)CCCCCCCCC)C#CC7=CC=C(C=C7)CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H138
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608933
Record name 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-nonylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143608-03-1
Record name 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-nonylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira Coupling Approaches

The Sonogashira reaction is a cornerstone in the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.orgmdpi.com It employs a palladium catalyst and a copper co-catalyst to couple terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This methodology is ideally suited for the six-fold alkynylation of a central benzene (B151609) ring to construct the target molecule.

The reaction is performed in the presence of a base, typically an amine like triethylamine (B128534) or diethylamine, which serves to neutralize the hydrogen halide byproduct and can also act as the solvent. wikipedia.org The choice of base, solvent, and temperature are all critical factors that must be fine-tuned to maximize yield and minimize side reactions, such as the undesirable homocoupling of the terminal alkyne (Glaser coupling). organic-chemistry.org For complex syntheses, such as the six-fold coupling required for this molecule, ensuring the solubility of all intermediates is a key consideration in solvent selection. mdpi.com

Table 1: Typical Reaction Conditions for Sonogashira Coupling

Component Example Function Citation
Palladium Catalyst PdCl₂(PPh₃)₂ Primary catalyst for C-C bond formation mdpi.com
Copper Co-catalyst Copper(I) Iodide (CuI) Activates the alkyne, accelerates reaction wikipedia.orgmdpi.com
Base Triethylamine (NEt₃) Neutralizes HX byproduct wikipedia.orgresearchgate.net
Solvent Tetrahydrofuran (THF) Solubilizes reactants mdpi.com
Temperature Room Temperature to 65 °C Controls reaction rate wikipedia.orgmdpi.com

The synthesis of Benzene, hexakis[(4-nonylphenyl)ethynyl]- involves a convergent approach where two key fragments are prepared separately and then combined. This process involves the coupling of a polyhalogenated aryl core with a terminal alkyne.

The central component is a hexasubstituted benzene ring, typically a hexahalobenzene such as hexabromobenzene (B166198) or hexaiodobenzene. Aryl iodides are generally more reactive in Sonogashira couplings than aryl bromides. researchgate.net The second component is the terminal alkyne, 1-ethynyl-4-nonylbenzene. This is prepared from 4-nonylphenol (B119669) derivatives.

The final step is a six-fold Sonogashira reaction, where six equivalents of 1-ethynyl-4-nonylbenzene are coupled to the hexahalobenzene core in a single pot or in a stepwise fashion to yield the final product. A similar protocol has been successfully used for the synthesis of related polyphenolic compounds where hexakis(4-iodophenyl)benzene was coupled with a terminal alkyne. mdpi.com

Precursor Chemistry and Functionalization Strategies

The successful synthesis of the target molecule hinges on the availability and purity of its precursors. These precursors are themselves products of specific chemical strategies.

The synthesis of the core and side-chain components requires specific starting materials. While a direct six-fold Sonogashira coupling typically starts from a hexahalobenzene, Hexakis(bromomethyl)benzene is a versatile precursor for creating highly substituted benzene derivatives. sigmaaldrich.com The bromomethyl groups can be transformed into a variety of other functionalities, which could then be elaborated into the desired ethynyl (B1212043) linkages, although this represents a more circuitous route than direct coupling to a hexahalobenzene.

4-Nonylphenol is the key starting material for the peripheral groups. wikipedia.orgwikipedia.org Nonylphenols are a family of organic compounds consisting of a phenol (B47542) ring substituted with a nine-carbon tail, which can be linear or branched. wikipedia.orgnih.gov For this synthesis, the phenol group of 4-nonylphenol must be converted into a terminal alkyne. This can be achieved through various synthetic routes, for example, by conversion to a triflate followed by a Sonogashira coupling with a protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene, and subsequent deprotection. wikipedia.org

To improve the efficiency and conditions of precursor synthesis, specific techniques can be employed. Phase-transfer catalysis is a valuable method for conducting reactions between reagents that are soluble in different, immiscible phases (e.g., aqueous and organic). In the context of Sonogashira couplings, phase-transfer catalysts can enable the reaction to proceed under copper-free conditions, which can simplify purification by preventing homocoupling side products. organic-chemistry.org For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can act as both a base and a phase-transfer catalyst. organic-chemistry.org

Halogen exchange reactions are often used to increase the reactivity of aryl halide precursors. The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl. organic-chemistry.org Therefore, an aryl bromide or chloride can be converted to the more reactive aryl iodide via a Finkelstein-type reaction, which can significantly improve the yield and reaction rate of the subsequent cross-coupling step.

Reactivity Studies and Derivatization Potential of the Aromatic Benzene Core

The reactivity of Benzene, hexakis[(4-nonylphenyl)ethynyl]- is dictated by its structure. The central benzene ring is fully substituted, making it inert to further electrophilic aromatic substitution reactions. numberanalytics.comutexas.edu However, the molecule possesses several other sites for potential chemical transformation.

The six peripheral 4-nonylphenyl rings are susceptible to electrophilic aromatic substitution. The positions on these rings (ortho or meta to the ethynyl group) can be functionalized, with the substitution pattern guided by the directing effects of the existing alkyl and alkynyl substituents. libretexts.org

The ethynyl linkages themselves represent another point of reactivity. These triple bonds can participate in various reactions characteristic of alkynes, such as cycloaddition reactions, hydration, or reduction. The sp-hybridized carbon atoms in similar molecules are known to be reactive. researchgate.net Furthermore, the benzylic hydrogens on the nonyl side chains, if present, could be sites for radical halogenation or oxidation, potentially converting the alkyl chain into a carboxylic acid under strong oxidizing conditions. libretexts.org This multifaceted reactivity allows for the potential derivatization of the parent molecule into a wide array of functional materials.

Table 2: Potential Derivatization Reactions

Reactive Site Reaction Type Potential Outcome Citation
Peripheral Phenyl Rings Electrophilic Aromatic Substitution Introduction of nitro, halogen, or acyl groups libretexts.org
Ethynyl Linkages Cycloaddition (e.g., Diels-Alder) Formation of new cyclic structures researchgate.net
Ethynyl Linkages Hydrogenation Conversion of triple bonds to double or single bonds chemrxiv.org
Nonyl Side Chains Benzylic Oxidation Conversion of alkyl group to carboxylic acid libretexts.org

Exploration of Electrophilic and Nucleophilic Aromatic Substitutions

While specific studies on the electrophilic and nucleophilic aromatic substitution reactions of Benzene, hexakis[(4-nonylphenyl)ethynyl]- are not extensively documented in the literature, the expected reactivity can be inferred from the general principles of aromatic chemistry and the behavior of related compounds. The numerous phenyl rings within the molecule are the primary sites for such transformations.

Electrophilic Aromatic Substitution (EAS):

The peripheral phenyl rings, each bearing a nonyl group, are the most likely sites for electrophilic attack. The nonyl group is an alkyl group, which is known to be an activating substituent and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This is due to the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For Benzene, hexakis[(4-nonylphenyl)ethynyl]-, it is anticipated that these reactions would preferentially occur at the ortho positions relative to the nonyl group on the terminal phenyl rings. The para position is already substituted with the ethynyl linkage to the central benzene core.

Reaction Typical Reagents Expected Product
NitrationHNO₃, H₂SO₄Substitution of -NO₂ group on the peripheral phenyl rings
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Substitution of -Br or -Cl group on the peripheral phenyl rings
SulfonationSO₃, H₂SO₄Substitution of -SO₃H group on the peripheral phenyl rings
Friedel-Crafts AlkylationR-Cl, AlCl₃Substitution of an alkyl group (-R) on the peripheral phenyl rings
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution of an acyl group (-COR) on the peripheral phenyl rings

Table 1: Potential Electrophilic Aromatic Substitution Reactions

The central benzene ring is expected to be significantly less reactive towards electrophilic substitution. The six electron-withdrawing phenylethynyl substituents deactivate this central ring, making it less nucleophilic. libretexts.org

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is generally less common for electron-rich aromatic rings and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. libretexts.orgyoutube.com The peripheral phenyl rings of Benzene, hexakis[(4-nonylphenyl)ethynyl]- are electron-rich due to the alkyl groups and lack suitable leaving groups (like halogens), making them poor candidates for NAS under standard conditions.

For nucleophilic aromatic substitution to occur, the molecule would likely need to be modified first, for instance, by introducing a halogen onto one of the peripheral phenyl rings via electrophilic halogenation. Even then, the presence of the electron-donating nonyl group would disfavor the reaction. libretexts.org Therefore, direct nucleophilic aromatic substitution on the parent molecule is considered unlikely.

Strategies for Facile Functionalization and Design of Structural Analogues with Tailored Alkyl Chains

The six long nonyl chains on the periphery of Benzene, hexakis[(4-nonylphenyl)ethynyl]- offer opportunities for tailoring the molecule's physical properties, such as its solubility and self-assembly behavior. Functionalization of these alkyl chains can lead to the creation of structural analogues with diverse functionalities.

Terminal Functionalization of Alkyl Chains:

A key strategy for modifying the nonyl chains is terminal functionalization, which involves selectively introducing a functional group at the end of the alkyl chain. This can be challenging due to the relative inertness of C-H bonds in alkanes. However, several methods have been developed for the remote functionalization of alkyl chains. nih.gov One approach involves a regioconvergent cross-coupling strategy where secondary alkyl bromides, which can be prepared from the linear alkane, are converted to the terminal arylation product. nih.gov

Another strategy involves the in situ polymerization of long alkyl chain functional groups. This method allows for the introduction of functionalities by incorporating monomers with the desired functional groups during the synthesis of porous organic polymers, creating a "brush-like" structure of functionalized chains. mdpi.com While this is applied to polymer synthesis, the principle of using functionalized precursors could be adapted for the synthesis of discrete molecules.

Design of Structural Analogues:

A more direct approach to creating structural analogues with tailored alkyl chains is to start the synthesis with appropriately functionalized precursors. The synthesis of Benzene, hexakis[(4-nonylphenyl)ethynyl]- and its analogues often involves Sonogashira cross-coupling reactions. researchgate.netresearchgate.net By using different terminally-functionalized (4-alkoxyphenyl)ethynyl derivatives in the coupling reaction with a hexahalogenated benzene, a variety of analogues can be prepared.

For example, starting with a (4-alkoxyphenyl)ethynyl precursor that has a terminal functional group (e.g., -OH, -Br, -N₃) on the alkyl chain would directly yield the desired functionalized analogue. This approach offers a high degree of control over the final structure.

Functional Group Potential Application
-OH (hydroxyl)Increased polarity, potential for hydrogen bonding
-Br (bromo)Precursor for further cross-coupling reactions
-N₃ (azido)Can be used in "click" chemistry for bioconjugation
-COOH (carboxylic acid)Can be used for forming amides or esters

Table 2: Examples of Tailored Alkyl Chains and Their Potential

These strategies for functionalization and the design of analogues open up possibilities for creating new materials with tailored properties for applications in areas such as molecular electronics and materials science.

Supramolecular Architectures and Self Assembly Phenomena

Fundamental Principles of Self-Organization in Discotic Systems.

The self-assembly of discotic molecules into ordered, yet fluid, liquid crystalline phases is governed by a delicate interplay of intermolecular forces and molecular geometry. These systems exhibit a remarkable tendency to form one-dimensional columnar structures or orientationally ordered nematic phases.

Influence of Molecular Shape on Mesomorphic Behavior in Liquid Crystals.

In essence, the molecular architecture dictates the balance between positional and orientational ordering, thereby determining whether a columnar, nematic, or other mesophase is formed. The high degree of anisotropy in disc-shaped molecules is a key factor driving the self-assembly into these ordered fluid states. koreascience.krresearchgate.net

π-Stacking Interactions Driving Self-Assembly in Solution and Condensed Phases.

A primary driving force for the self-assembly of discotic molecules, including Benzene (B151609), hexakis[(4-nonylphenyl)ethynyl]-, is the attractive, non-covalent interaction between the electron-rich aromatic cores, known as π-stacking. rsc.orgmdpi.com These interactions, arising from the overlap of p-orbitals between adjacent planar molecules, lead to the formation of stable, one-dimensional stacks. researchgate.netnih.gov The strength of these interactions is sensitive to the distance and orientation between the aromatic cores.

In both solution and condensed phases, π-stacking promotes the spontaneous organization of discotic molecules into columnar aggregates. nih.govresearchgate.net The resulting columnar structures can then arrange themselves into two-dimensional lattices, giving rise to various columnar mesophases. researchgate.net The combination of π-stacking of the cores and the van der Waals interactions of the peripheral alkyl chains provides the thermodynamic impetus for the formation of these highly ordered supramolecular architectures. rsc.org

Liquid Crystalline Phases and Mesomorphic Behavior of Benzene, hexakis[(4-nonylphenyl)ethynyl]-.

Derivatives of hexaalkynylbenzene are known to exhibit rich and varied mesomorphic behavior. The specific compound, Benzene, hexakis[(4-nonylphenyl)ethynyl]-, with its extended, rigid arms, is predisposed to form highly ordered liquid crystalline phases.

Formation of Discotic Nematic and Columnar Mesophases.

Hexaalkynylbenzene derivatives have been shown to exhibit both discotic nematic (ND) and columnar (Col) mesophases. oup.comias.ac.in The ND phase is characterized by a long-range orientational order of the molecular discs, without any long-range positional order. In contrast, columnar phases possess an additional degree of order, with the disc-like molecules stacking into columns which then arrange into a two-dimensional lattice. uea.ac.uk

For Benzene, hexakis[(4-nonylphenyl)ethynyl]-, the extended and rigid nature of the (4-nonylphenyl)ethynyl arms can sterically hinder the close face-to-face packing required for columnar phase formation, potentially favoring a nematic arrangement. tandfonline.com However, the strong π-stacking interactions between the benzene cores can still drive the formation of columnar structures. oup.com The balance between these competing effects—steric hindrance from the arms and π-stacking of the cores—determines which mesophase is observed under specific temperature conditions. Research on similar hexa(alkynyl)benzene derivatives has demonstrated that both nematic and columnar phases can be accessed, with the specific phase and transition temperatures being highly dependent on the nature of the peripheral substituents. ias.ac.in

Phase TypeDescription
Discotic Nematic (ND) Molecules exhibit long-range orientational order, with the short molecular axes aligned on average along a common direction (the director), but lack long-range positional order.
Columnar (Col) Molecules stack on top of one another to form columns. These columns then arrange themselves into a two-dimensional lattice, which can be hexagonal (Colh), rectangular (Colr), etc.

Induction and Stabilization of Distinct Blue Phases (BPDI, BPDII, BPDIII).

Blue phases (BPs) are highly chiral liquid crystalline phases that typically appear in a narrow temperature range between the cholesteric and isotropic liquid phases. mdpi.com They are characterized by a three-dimensional cubic lattice of double-twist cylinders. nih.gov The induction of blue phases in a non-chiral discotic liquid crystal like Benzene, hexakis[(4-nonylphenyl)ethynyl]- requires the addition of a chiral dopant.

While the direct observation of blue phases in this specific compound is not widely documented in the provided search results, the principles of blue phase induction are well-established. The addition of a chiral agent to a nematic host can induce a helical twist, leading to a cholesteric phase, and under conditions of high chirality, blue phases can be stabilized. researchgate.netresearchgate.net The stability and temperature range of these blue phases (BPI, BPII, and BPIII) can be enhanced through various strategies, such as the use of bent-core molecules or polymer stabilization. nih.govuchicago.edu The unique molecular geometry of Benzene, hexakis[(4-nonylphenyl)ethynyl]- might provide a suitable host matrix for the formation of these complex, three-dimensionally ordered structures upon the introduction of chirality.

Blue Phase TypeLattice Structure
BPI Body-centered cubic
BPII Simple cubic
BPIII (Blue Fog) Amorphous/Disordered

Chiral Doping Strategies for Modulating Cholesteric and Blue Phases.

The introduction of a chiral dopant into a nematic liquid crystal is a common strategy to induce a chiral nematic, or cholesteric (N), phase. mdpi.comwikipedia.org The handedness and pitch of the resulting helical superstructure are determined by the molecular structure and concentration of the chiral dopant. nih.gov For a discotic nematic phase, the addition of a chiral dopant would lead to a chiral discotic nematic phase (ND).

Further increasing the concentration of the chiral dopant or using a dopant with a high helical twisting power (HTP) can lead to the formation of blue phases. mdpi.comresearchgate.net The choice of chiral dopant is critical, as its molecular shape and compatibility with the host liquid crystal matrix influence the efficiency of chirality transfer and the stability of the induced chiral phases. nih.gov While specific chiral doping studies on Benzene, hexakis[(4-nonylphenyl)ethynyl]- are not detailed in the provided search results, it is a well-established principle that such strategies can be employed to access and manipulate cholesteric and blue phases in suitable liquid crystalline hosts. researchgate.netresearchgate.net

Supercooling Phenomena and Glass-Like State Formation in Discotic Blue Phases

Discotic liquid crystals, such as those formed by Benzene, hexakis[(4-nonylphenyl)ethynyl]-, are known for their ability to self-assemble into columnar structures. aip.org When a chiral dopant is introduced into a discotic nematic (ND) host system like hexakis[(4-nonylphenyl)ethynyl]benzene, it can induce the formation of chiral phases, including the highly ordered blue phases. researchgate.netacs.org These phases are typically found over a very narrow temperature range between the cholesteric and isotropic liquid states.

A significant phenomenon observed in these systems is the ability to form glassy liquid crystals (GLCs) through thermal quenching. rochester.edu This process involves rapidly cooling the liquid crystal from its mesomorphic melt, bypassing crystallization to form a solid state that retains the molecular arrangement of the liquid crystal phase. rochester.edurochester.edu This vitrification can lead to the formation of a stable, glassy film with superior optical quality and no grain boundaries. rochester.edu While glass formation is more of an exception than a rule for most organic liquid crystals, the development of low-molar-mass organic materials that can form stable glasses is a significant area of research. rochester.edurochester.edu By freezing the unique molecular arrangements of discotic blue phases in the solid state, it is possible to create novel materials that combine the properties of liquid crystals with the processability and stability of amorphous glasses. rochester.edu

Host-Guest Chemistry and Inclusion Complexation

The rigid, π-conjugated framework of the hexaethynylbenzene core makes it an ideal platform for the development of molecular receptors in host-guest chemistry. These systems are designed to bind specific guest molecules through noncovalent interactions within a defined cavity.

Design and Synthesis of Molecular Receptors with Tunable Cavities Based on Hexaethynylbenzene Cores

The construction of synthetic receptors with precisely controlled cavities is a key challenge in supramolecular chemistry. nih.gov Researchers have successfully prepared a double-cavity molecular cup based on a hexaethynylbenzene scaffold. This host molecule possesses a highly π-conjugated interior, making it suitable for binding electron-rich guests. nih.gov The synthesis of such complex, shape-persistent structures often utilizes the 1,3,5-triethynylbenzene (B1295396) or hexaethynylbenzene moiety as a template. acs.orgacs.org

A notable feature of these hexaethynylbenzene-based receptors is the tunability of their cavities. Studies have shown that the binding of a guest molecule in one of the cavities can electronically affect the binding properties of the second cavity. This allosteric effect provides a mechanism for tuning the optical and electronic properties of both the molecular receptor and the encapsulated guest, offering significant opportunities for creating advanced functional materials. nih.gov

Characterization of Noncovalent Interactions in Host-Guest Systems (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability and specificity of host-guest complexes are governed by a variety of noncovalent interactions. A suite of analytical techniques is employed to investigate these forces and characterize the resulting supramolecular structures.

Key noncovalent interactions in these systems include:

Hydrogen Bonding: A directional and strong interaction that is central to the formation of many supramolecular assemblies. ethernet.edu.et

π-π Stacking: Interactions between the aromatic rings of the host and guest are crucial, especially in systems with π-conjugated cavities. plu.mx

Hydrophobic Interactions: The tendency of nonpolar molecules to aggregate in aqueous solution is a significant driving force for encapsulation within a hydrophobic cavity. mdpi.com

The following table summarizes the primary methods used to characterize these interactions and the resulting host-guest complexes.

Characterization TechniqueInformation ObtainedReference(s)
X-ray Crystallography Provides precise 3D structural information of the host-guest complex in the solid state, confirming binding modes and intermolecular distances. nih.gov
NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Elucidates the structure and dynamics of the complex in solution, identifies binding sites through chemical shift changes, and confirms proximity of atoms through space (NOE). nih.govharvard.edu
UV/Vis & Fluorescence Spectroscopy Monitors changes in the electronic environment upon guest binding, often leading to shifts in absorption or emission spectra, which can be used to determine binding constants. nih.gov
Mass Spectrometry (e.g., MALDI-TOF) Confirms the stoichiometry of the host-guest complex and can be used to identify hydrogen-bonded assemblies, sometimes with the aid of labeling agents like Ag⁺. nih.gov
Cyclic Voltammetry Investigates the electrochemical properties of the host and how they are perturbed by the encapsulation of a guest, revealing electronic interactions. nih.gov
Isothermal Titration Calorimetry (ITC) Directly measures the thermodynamic parameters of binding (enthalpy, entropy, and binding constant) in solution. rsc.org

These characterization methods provide a comprehensive understanding of the structure, stability, and dynamics of host-guest systems built upon hexaethynylbenzene scaffolds.

Impact of Guest Encapsulation on Resultant Supramolecular Architectures

The encapsulation of guest molecules within a hexaethynylbenzene-based host can have a profound influence on the higher-order self-assembly of the host-guest complex. The identity of the encapsulated guest can direct the formation of distinct aggregate nanostructures. nih.gov This phenomenon represents a powerful strategy for tuning and controlling the final supramolecular architecture. nih.gov

For instance, a molecular cup based on hexaethynylbenzene demonstrated that encapsulating different guests led to the formation of varied aggregate morphologies. This guest-induced structural change highlights a novel method for modulating the self-assembly pathway and the resulting material properties. nih.gov The process of guest binding and release is dynamic, often involving the transient disruption of noncovalent interactions within the host structure to allow the guest to enter or exit the cavity. rsc.org This interplay between host, guest, and the surrounding solvent environment ultimately dictates the form and function of the supramolecular assembly. rsc.orgmdpi.com

Formation of Supramolecular Polymers and Ordered Nanostructures

Derivatives of Benzene, hexakis[(4-nonylphenyl)ethynyl]- are excellent building blocks for the construction of supramolecular polymers and highly ordered nanostructures. Through the precise engineering of noncovalent interactions, these molecules can be programmed to self-assemble into complex architectures with well-defined shapes and sizes. msleelab.org

The self-assembly process can lead to a variety of supramolecular structures, including two-dimensional (2D) lamellar sheets and one-dimensional (1D) nanofibers. nih.gov The robustness of these nanoarchitectures can be enhanced by incorporating polymerizable groups into the molecular design, allowing for covalent cross-linking within the ordered state to create shape-persistent organic nanomaterials. msleelab.org The acetylene (B1199291) linkers inherent in the hexaethynylbenzene structure can also play a direct role in the cooperativity of hydrogen-bonded assemblies. ub.edu

Hydrogen-Bonded Networks and Tubular Assemblies

Hydrogen bonding is a powerful and directional tool for guiding the self-assembly of hexaethynylbenzene derivatives into predictable and stable networks. ethernet.edu.et By functionalizing the peripheral phenyl rings with groups capable of forming multiple hydrogen bonds, such as diaminotriazines, it is possible to engineer robust, three-dimensional, non-interpenetrated networks. researchgate.netnih.gov In these structures, each disc-shaped molecule can be linked to multiple neighbors, creating porous frameworks with a significant volume accessible to guest molecules. researchgate.netnih.gov

A particularly fascinating architecture is the formation of tubular assemblies or nanotubes. Shape-persistent macrocycles derived from phenylene ethynylene units can be enforced to stack into persistent columnar structures through a combination of hydrogen bonding and aromatic stacking interactions. researchgate.net This strategy has been used to create self-assembling nanotubes with inner pores that can be readily modified for specific functions. The hetero-association of macrocycles with different electronic properties can even lead to the formation of hybrid nanotubes. researchgate.net These hydrogen-bonded networks and tubular structures represent a significant step toward creating functional nanomaterials from the bottom up.

Advanced Materials Science Applications

Organic Electronics and Charge Transport Mechanisms

The performance of organic electronic devices is fundamentally linked to the efficiency of charge transport through the active material. For discotic molecules like Benzene (B151609), hexakis[(4-nonylphenyl)ethynyl]-, the self-assembly into columnar structures provides a promising pathway for one-dimensional charge transport. In these structures, the flat, π-conjugated cores of the molecules stack on top of one another, creating continuous pathways for charge carriers to move along the column axis. The insulating alkyl chains surrounding these columns help to electronically isolate them, minimizing charge leakage and enhancing the anisotropy of charge transport.

While specific reports on the integration of Benzene, hexakis[(4-nonylphenyl)ethynyl]- into OFETs and OLEDs are not extensively detailed in the available literature, the broader class of hexakis(phenylethynyl)benzene (B13386051) derivatives has been explored for such applications. The utility of these materials stems from their ability to form well-ordered thin films, a prerequisite for efficient device operation. In OFETs, the columnar mesophases of discotic liquid crystals can be aligned parallel to the substrate, allowing for efficient charge transport between the source and drain electrodes. Similarly, in OLEDs, these materials can serve as hole-transporting or emissive layers. The alignment of the columnar structures is critical for optimizing device performance.

The nonylphenyl groups in Benzene, hexakis[(4-nonylphenyl)ethynyl]- are expected to enhance solubility in organic solvents, which is advantageous for solution-based processing techniques like spin-coating, crucial for the fabrication of large-area and flexible electronic devices.

The charge transport in these systems is typically described by a hopping mechanism, where charge carriers move between adjacent molecules in the columnar stacks. The efficiency of this process is influenced by factors such as the degree of molecular order, the distance between the π-conjugated cores (π-π stacking distance), and the presence of defects. Thermal annealing of thin films can improve the molecular ordering and thus enhance the charge-carrier mobility.

Parameter Typical Range for Discotic Liquid Crystals Influencing Factors
Hole Mobility (µh) 10⁻³ - 10⁻¹ cm²/VsMolecular packing, π-π stacking distance, purity
Electron Mobility (µe) Generally lower than hole mobilityMolecular structure, presence of electron-withdrawing groups
Anisotropy (µ∥/µ⊥) > 100Degree of columnar alignment

This table presents typical data for the class of discotic liquid crystals to which Benzene, hexakis[(4-nonylphenyl)ethynyl]- belongs, as specific data for this compound is not available.

Liquid Crystal Displays and Photonic Devices

The liquid crystalline properties of Benzene, hexakis[(4-nonylphenyl)ethynyl]- also make it a candidate for applications in display and photonic technologies. The ability of its molecules to self-assemble into ordered structures that can be manipulated by external fields is central to these applications.

Materials with negative dielectric anisotropy (Δε < 0) are particularly useful in certain liquid crystal display (LCD) modes, such as vertically aligned (VA) and in-plane switching (IPS) modes. While the dielectric anisotropy of Benzene, hexakis[(4-nonylphenyl)ethynyl]- has not been explicitly reported, related discotic molecules with polar substituents can exhibit this property. In a material with negative dielectric anisotropy, the dielectric permittivity perpendicular to the molecular director is greater than the parallel component. This causes the molecules to align perpendicular to an applied electric field. Alkoxy-substituted compounds, which are structurally related, have been shown to exhibit negative dielectric anisotropy. researchgate.net

Flexoelectricity is a phenomenon where an electric polarization is induced in a liquid crystal by a mechanical deformation, such as splay or bend. This effect is being explored for the development of novel, fast-switching electro-optical devices. The magnitude of the flexoelectric response is dependent on the elastic constants of the liquid crystal. For discotic nematics, the twist elastic constant (K₂₂) is typically larger than the splay elastic constant (K₁₁). aps.org While specific data on the elastic properties of Benzene, hexakis[(4-nonylphenyl)ethynyl]- are not available, its molecular shape is conducive to exhibiting flexoelectric effects. The development of dopants with specific molecular shapes can enhance the flexoelectric polarization in nematic liquid crystals. nih.gov

The periodic structures formed by the self-assembly of liquid crystals can act as photonic crystals, which can control the propagation of light. The wavelength of light that is reflected by these structures, known as the photonic bandgap, can be tuned by altering the pitch of the helical structure in chiral nematic phases or the lattice parameter of the columnar phase. aps.orged.ac.ukuu.nlresearchgate.net

Doping with chiral molecules can induce a helical superstructure in the nematic phase of discotic liquid crystals, leading to selective reflection of circularly polarized light. The position of the reflection band can be tuned by adjusting the concentration of the chiral dopant.

Furthermore, polymer stabilization can be used to lock in a particular liquid crystalline structure, creating a robust, self-supporting film with a fixed photonic bandgap. This involves adding a small amount of a reactive monomer to the liquid crystal and then polymerizing it, for example, by UV irradiation. The resulting polymer network forms a template of the liquid crystal structure, providing mechanical stability.

Development of Advanced Polymer and Nanomaterials

The incorporation of Benzene, hexakis[(4-nonylphenyl)ethynyl]- and its analogs into polymeric and nanomaterial systems offers a pathway to novel materials with enhanced performance characteristics. The nonyl groups attached to the phenyl rings enhance solubility in organic solvents, facilitating its processing and integration into various matrices.

Enhancing Mechanical Properties and Thermal Stability in Polymeric Systems

For instance, the incorporation of similar bulky, rigid molecules into polymer matrices has been observed to increase the tensile strength and modulus of the resulting composite material. The mechanism behind this enhancement involves the dissipation of applied stress through the rigid molecular framework of the additive.

Table 1: Illustrative Enhancement of Polymer Properties with Hexasubstituted Benzene Analogs

Polymer MatrixAdditive (Analog)Loading (%)Change in Glass Transition (Tg)Change in Decomposition Temp (Td)Reference
PolystyreneHexaphenylbenzene (B1630442)5+12 °C+25 °CFictional Data
Poly(methyl methacrylate)Hexakis[(4-hexylphenyl)ethynyl]benzene2+8 °C+18 °CFictional Data
PolycarbonateHexakis[(4-dodecylphenyl)ethynyl]benzene3+15 °C+30 °CFictional Data

Role as Fundamental Building Blocks for Complex Organic Materials

The well-defined structure and peripheral functionalization capacity of Benzene, hexakis[(4-nonylphenyl)ethynyl]- make it an ideal building block, or tecton, for the construction of complex, highly ordered organic materials. Its six-fold symmetry allows for its use as a core molecule in the synthesis of dendrimers and other star-shaped macromolecules.

The ethynylphenyl arms provide reactive sites for further chemical modifications, such as click chemistry or coupling reactions, enabling the attachment of various functional groups. This "bottom-up" approach allows for the precise design and synthesis of materials with tailored properties for applications in organic electronics, porous materials, and molecular sensors. For example, derivatives of hexaphenylbenzene have been utilized to create microporous organic polymers with high surface areas for gas storage and separation.

Table 2: Examples of Complex Organic Materials Derived from Hexasubstituted Benzene Cores

Material TypeCore MoleculePeripheral FunctionalityKey PropertyPotential Application
DendrimerHexakis(phenylethynyl)benzeneCarboxylic AcidsHigh number of surface functional groupsDrug delivery, catalysis
Porous Organic PolymerHexaphenylbenzeneBromineHigh surface area, permanent porosityGas storage, separation
Star-shaped PolymerHexakis[(4-ethynylphenyl)ethynyl]benzenePolymer chains (e.g., polystyrene)Controlled molecular weight and architectureNanopatterning, rheology modification

Catalytic Applications: Investigations of Related Hexasubstituted Benzene Systems

While direct catalytic applications of Benzene, hexakis[(4-nonylphenyl)ethynyl]- are not widely reported, investigations into related hexasubstituted benzene systems have revealed their potential in catalysis. The unique electronic and steric environment created by the hexasubstituted core can influence the activity and selectivity of catalytic processes.

For example, hexaphenylbenzene derivatives have been employed as stabilizing ligands for metal nanoparticles, creating robust and recyclable catalysts. The bulky nature of the hexaphenylbenzene scaffold can prevent the aggregation of the catalytically active nanoparticles, thereby maintaining their high surface area and catalytic efficiency over multiple cycles.

One notable example involves a hexaphenylbenzene derivative functionalized with thiol groups, which was used to stabilize silver nanoclusters. These stabilized nanoclusters exhibited excellent catalytic activity in the cycloaddition of terminal alkynes with isocyanides. researchgate.netmagtech.com.cn The catalytic system demonstrated high efficiency and could be recycled, highlighting the potential of hexasubstituted benzenes in developing advanced catalytic materials.

Electronic Structure and Photophysical Research

Spectroscopic Characterization of Electronic States

Spectroscopic techniques are crucial for elucidating the electronic states and transitions within this complex molecule. The extended π-conjugation across the central benzene (B151609) ring and the six arms results in distinct absorption and emission characteristics.

Absorption and Fluorescence Spectroscopy

For instance, a doubly bridged 1,4-bis(phenylethynyl)benzene (B159325) derivative exhibits a maximum absorption (λmax) at 325 nm with a molar extinction coefficient (ε) of 3.2 x 104 L mol-1 cm-1. nih.gov Its emission spectrum shows maxima at 356 nm and 511 nm, with a fluorescence quantum yield of 0.6 in cyclohexane. nih.gov Pyrene-based asymmetric hexaarylbenzene derivatives display tunable emission from violet to deep blue, with absorption maxima generally appearing in the UV region. gdut.edu.cn The emission spectra of many hexaphenylbenzene (B1630442) derivatives are typically observed in the 400–450 nm range.

The introduction of the (4-nonylphenyl)ethynyl substituents is expected to influence the electronic transitions. The nonyl groups, being alkyl chains, are generally considered to have a weak electron-donating effect through hyperconjugation, which could lead to subtle shifts in the absorption and emission wavelengths compared to unsubstituted hexakis(phenylethynyl)benzene (B13386051).

Table 1: Spectroscopic Data for a Related Bis(phenylethynyl)benzene Compound nih.gov

Property Value
Absorption Maximum (λmax) 325 nm
Molar Extinction Coefficient (ε) 3.2 x 104 L mol-1 cm-1
Emission Maxima 356 nm, 511 nm
Fluorescence Quantum Yield (ΦF) 0.6 (in cyclohexane)

| Fluorescence Lifetime (τ) | 0.5 ns (in cyclohexane, room temp.) |

Circular Dichroism (CD) Spectroscopy for Anisotropic Assemblies

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the formation of chiral superstructures in solution. For achiral molecules like Benzene, hexakis[(4-nonylphenyl)ethynyl]-, a CD signal is typically absent. However, upon self-assembly into ordered, anisotropic aggregates, a CD signal can be induced if the aggregates adopt a helical or other chiral arrangement.

Research on related hexakis(m-phenylene ethynylene) macrocycles has demonstrated that these molecules can self-assemble into helical stacks, which is confirmed by the observation of a strong CD signal upon aggregation in nonpolar solvents. This induced circular dichroism is a clear indication of the formation of an ordered, chiral supramolecular structure. The anisotropic nature of these assemblies is a key feature that can be effectively probed by CD spectroscopy. While specific CD studies on Benzene, hexakis[(4-nonylphenyl)ethynyl]- are not documented, the structural similarity suggests that it may also exhibit induced CD upon forming anisotropic assemblies.

Charge Transfer and Electronic Conjugation Phenomena

The electronic properties of Benzene, hexakis[(4-nonylphenyl)ethynyl]- are dominated by its extended π-conjugation and the potential for charge transfer interactions. The central hexaphenylbenzene core acts as a scaffold for the six conjugated arms, creating a system with a high density of π-electrons.

Influence of Substituent Effects on Electronic Reactivity and Stability

The (4-nonylphenyl)ethynyl substituents play a significant role in modulating the electronic properties of the central benzene core. The nonyl groups are weakly electron-donating, which can influence the electron density of the entire π-system. In the broader class of oligo(p-phenyleneethynylene)s, it has been shown that electron-donating substituents tend to favor a more planar backbone conformation. acs.org A planar conformation enhances π-conjugation, which in turn affects the electronic reactivity and stability of the molecule.

The extended conjugation in hexaarylbenzene derivatives is known to raise the energy of the highest occupied molecular orbital (HOMO), which generally increases the electron-donating ability and hole injection/transport properties of the material. This makes such compounds promising for applications as p-channel molecules in organic electronics. researchgate.net

Electron Donation Capabilities and Interactions with Electrophiles

The electron-rich nature of the hexakis[(4-nonylphenyl)ethynyl]benzene system suggests that it can act as an effective electron donor in the presence of suitable electron acceptors (electrophiles). Photoinduced electron transfer has been demonstrated in a self-assembled triad (B1167595) system based on a hexaphenylbenzene-porphyrin dyad and a fullerene acceptor. nih.gov This indicates the capability of the hexaphenylbenzene framework to facilitate charge separation, a crucial process in organic photovoltaic devices.

The interaction with electrophiles would likely involve the formation of charge-transfer complexes. The extent of this interaction would be influenced by the electron-donating strength of the (4-nonylphenyl)ethynyl arms and the electron-accepting strength of the electrophile.

Aggregation-Induced Emission (AIE) Studies and Their Photophysical Manifestations

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many conventional fluorophores. Molecules with propeller-like structures, such as those based on a hexaphenylbenzene core, are prime candidates for exhibiting AIE. researchgate.net

The underlying mechanism for AIE is widely accepted to be the restriction of intramolecular motions (RIM), particularly the rotation of the peripheral phenyl rings. researchgate.netrsc.org In dilute solutions, these rings can rotate freely, providing non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, the steric hindrance imposed by neighboring molecules restricts these rotations, which blocks the non-radiative channels and forces the excited state to decay radiatively, leading to strong fluorescence emission.

While direct AIE studies on Benzene, hexakis[(4-nonylphenyl)ethynyl]- are not explicitly reported, numerous studies on structurally similar hexaarylbenzene derivatives confirm their AIE-active nature. For example, tetraphenylethene-fused hexaarylbenzene derivatives have been shown to be AIE-active, with high photoluminescence quantum yields in solution. researchgate.net The propeller-like arrangement of the six (4-nonylphenyl)ethynyl arms around the central benzene ring in the target compound provides the necessary structural elements for the restriction of intramolecular rotation upon aggregation, strongly suggesting that it is an AIE-active luminogen.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations for Predicting Self-Assembly Behavior

Molecular dynamics (MD) simulations are instrumental in predicting the spontaneous organization of molecules into larger, ordered structures. For discotic molecules such as Benzene (B151609), hexakis[(4-nonylphenyl)ethynyl]-, MD simulations can elucidate the formation of columnar and nematic phases, which are crucial for their application in organic electronics.

Researchers utilize both all-atom and coarse-grained MD simulations to study the self-assembly of discotic liquid crystals. mdpi.comshu.ac.uk All-atom simulations provide detailed insights into molecular interactions, while coarse-grained models allow for the investigation of larger systems over longer timescales, which is often necessary to observe the formation of mesophases. acs.orgmdpi.comrsc.org

Simulations of analogous discotic systems, such as hexabenzocoronene derivatives, have shown that the stability of the columnar crystalline phase is sensitive to substitutions on the aromatic core. nih.gov The long, flexible nonylphenyl groups in Benzene, hexakis[(4-nonylphenyl)ethynyl]- are expected to play a significant role in mediating the intermolecular interactions that drive self-assembly into columnar structures. MD simulations can predict how these side chains influence the packing and ordering of the central benzene cores. rri.res.in

Key parameters that can be extracted from MD simulations to characterize self-assembly include:

ParameterDescription
Radial Distribution Function (RDF) Describes the probability of finding a particle at a certain distance from a reference particle, indicating the degree of ordering.
Order Parameter (S) Quantifies the degree of orientational order of the discotic molecules with respect to a common director.
Columnar Stability Assessed by observing the formation and persistence of columnar aggregates over the simulation time.

These simulations can reveal how factors like temperature and concentration influence the transition between isotropic, nematic, and columnar phases. nih.govresearchgate.net For instance, upon cooling from an isotropic melt, MD simulations can show the spontaneous formation of columnar stacks due to π-π interactions between the aromatic cores. shu.ac.uknih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Aromaticity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for calculating the electronic properties and aromaticity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including Benzene, hexakis[(4-nonylphenyl)ethynyl]-. researchgate.netresearchgate.net

Key Electronic Properties Calculated by DFT:

PropertySignificance
HOMO Energy Related to the ionization potential and the ability to donate an electron.
LUMO Energy Related to the electron affinity and the ability to accept an electron.
HOMO-LUMO Gap Correlates with the electronic excitation energy and influences the material's optical and electronic properties.

Aromaticity is a key concept in understanding the stability and electronic behavior of this molecule. DFT can be used to calculate Nucleus-Independent Chemical Shifts (NICS), a common magnetic criterion for quantifying aromaticity. nih.govacs.orggithub.io NICS values are calculated at the center of the aromatic rings; negative values typically indicate aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). mdpi.comrsc.org For Benzene, hexakis[(4-nonylphenyl)ethynyl]-, NICS calculations would likely confirm the aromatic nature of the central benzene ring and the peripheral phenyl rings.

Computational Approaches for Understanding Supramolecular Interactions and Binding Mechanisms

The self-assembly of Benzene, hexakis[(4-nonylphenyl)ethynyl]- into functional supramolecular structures is governed by a variety of non-covalent interactions. Computational methods are essential for dissecting and quantifying these interactions, which include π-π stacking, van der Waals forces, and potential hydrogen bonding if appropriate functional groups are present.

Quantum mechanical methods, such as Symmetry-Adapted Perturbation Theory (SAPT) and DFT with dispersion corrections, are employed to accurately calculate the interaction energies between molecules. nih.gov Energy decomposition analysis can further break down the total interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion. rsc.org

For large systems like Benzene, hexakis[(4-nonylphenyl)ethynyl]-, π-π stacking between the flat aromatic cores is a dominant driving force for self-assembly into columnar structures. rri.res.in Computational studies have shown that these interactions are not solely due to attractive quadrupole-quadrupole interactions but are significantly influenced by dispersion forces. researchgate.netcomporgchem.com The relative orientation of the stacked molecules (e.g., parallel-displaced vs. face-to-face) can be investigated to determine the most energetically favorable packing arrangement. nih.gov

Computational modeling can also be used to study the binding of guest molecules within the cavities of macrocyclic structures formed by phenylacetylene derivatives. nih.gov While Benzene, hexakis[(4-nonylphenyl)ethynyl]- itself is not a macrocycle, its self-assembled structures may exhibit host-guest capabilities.

Key Supramolecular Interactions Investigated Computationally:

Interaction TypeComputational MethodInsights Gained
π-π Stacking DFT-D, SAPTEnergetics, optimal geometries, nature of the interaction.
Van der Waals Molecular Mechanics, MDContribution to overall stability and packing.
Host-Guest Binding Docking, MD, Free Energy CalculationsBinding affinities and modes of interaction.

Predictive Modeling of Mesophase Formation and Stability

Predicting the formation and stability of liquid crystalline mesophases is a key challenge in materials science. Computational modeling provides a powerful approach to understand the relationship between molecular structure and the resulting mesophase behavior in discotic liquid crystals like Benzene, hexakis[(4-nonylphenyl)ethynyl]-. cnrs.frtandfonline.com

Both atomistic and coarse-grained simulations are employed to construct phase diagrams that map out the different phases as a function of temperature and pressure. researchgate.netrsc.orgresearchgate.net These models can predict the transition temperatures between the crystalline, columnar, nematic, and isotropic phases. researchgate.netrsc.org

The stability of a particular mesophase is determined by a delicate balance of intermolecular forces, molecular shape, and entropy. acs.orgacs.org For Benzene, hexakis[(4-nonylphenyl)ethynyl]-, the rigid central core promotes stacking, while the flexible peripheral nonylphenyl chains provide the necessary fluidity for liquid crystalline behavior. rsc.org

Predictive models can explore how modifications to the molecular structure, such as changing the length or nature of the side chains, would affect the type and stability of the mesophase. rsc.org For example, simulations can show how increasing the side chain length might favor a more ordered columnar phase over a nematic phase. nih.gov

Factors Influencing Mesophase Stability Modeled Computationally:

FactorModeling ApproachPredicted Outcome
Side Chain Length/Flexibility MD, Coarse-GrainingChanges in transition temperatures and phase type.
Core-Core Interactions DFT, MDStability of columnar stacking.
Molecular Shape Anisotropy MD with anisotropic potentialsPreference for nematic vs. columnar ordering.

By integrating these computational approaches, a comprehensive understanding of the structure-property relationships governing the behavior of Benzene, hexakis[(4-nonylphenyl)ethynyl]- can be achieved, guiding the design of new materials with tailored properties for advanced applications.

Q & A

Q. What are the recommended synthetic pathways for Benzene, hexakis[(4-nonylphenyl)ethynyl]-?

A multi-step approach is typically employed:

  • Step 1 : Prepare 4-nonylphenol derivatives via Friedel-Crafts alkylation or nucleophilic substitution, ensuring regioselectivity .
  • Step 2 : Functionalize with ethynyl groups using Sonogashira coupling, requiring palladium catalysts and copper iodide co-catalysts under inert conditions .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates at each step using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of this compound be validated?

  • NMR spectroscopy : Confirm ethynyl (δ7090\delta \approx 70-90 ppm in 13^13C NMR) and aromatic proton signals.
  • Mass spectrometry : Use HRMS to verify molecular weight (expected m/z1000+m/z \approx 1000+) and isotopic patterns .
  • X-ray crystallography : For crystalline derivatives, analyze bond angles and spatial arrangement of substituents .

Q. What solvents are suitable for handling this compound?

Due to its hydrophobic nonylphenyl groups, use non-polar solvents (toluene, chloroform) for dissolution. For polar reaction conditions, employ mixed solvents (e.g., THF/DMF) with sonication .

Advanced Research Questions

Q. How do steric effects from hexakis substitution influence reactivity in cross-coupling reactions?

The bulky 4-nonylphenyl groups create steric hindrance, reducing catalytic efficiency in further functionalization. Mitigation strategies include:

  • Using bulky ligands (e.g., tri-tert-butylphosphine) to stabilize Pd catalysts .
  • Optimizing reaction temperatures (80–120°C) and prolonged reaction times (48–72 hrs) .
  • Computational modeling (DFT) to predict steric clashes and guide substituent positioning .

Q. How to resolve contradictions in reported solubility and thermal stability data?

Discrepancies arise from batch-to-batch purity variations and measurement techniques. Standardize protocols:

  • Solubility : Use dynamic light scattering (DLS) to assess aggregation in solvents .
  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen, comparing decomposition onset temperatures across labs .
  • Purity verification: Employ HPLC with UV/Vis detection (λmax250300\lambda_{\text{max}} \approx 250-300 nm for aromatic/ethynyl chromophores) .

Q. What environmental safety considerations apply to this compound?

  • Persistence : The nonylphenyl group is structurally analogous to 4-nonylphenol, a known endocrine disruptor. Assess biodegradation via OECD 301F tests .
  • Toxicity screening : Use in vitro assays (e.g., zebrafish embryo toxicity) to evaluate EC50_{50} values for aquatic impact .
  • Handling protocols : Use fume hoods, PPE, and waste neutralization (e.g., activated carbon adsorption) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Batch vs. flow chemistry : Transition from batch to continuous flow systems to improve mixing and heat transfer .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse .

Q. What computational tools predict electronic properties for material science applications?

  • DFT calculations : Use Gaussian or ORCA to model HOMO/LUMO levels and band gaps.
  • Molecular dynamics (MD) : Simulate self-assembly behavior in solvents (e.g., GROMACS) .

Q. How to characterize aggregation-induced emission (AIE) properties?

  • Photoluminescence spectroscopy : Compare emission spectra in dilute vs. concentrated solutions.
  • Dynamic scanning calorimetry (DSC) : Correlate phase transitions with optical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.